N-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-ethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
DVQUWQRFWJVHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CNN=C1 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Chemistry
Pesticide Development
N-ethyl-1H-pyrazole-4-carboxamide serves as a building block for the synthesis of novel agrochemicals, including herbicides and fungicides. Its derivatives have shown efficacy in enhancing crop protection and yield. For instance, research has demonstrated that certain pyrazole derivatives exhibit inhibitory activity against Botrytis cinerea, a common plant pathogen, indicating potential applications in plant disease management .
| Compound | Activity | Target Pathogen |
|---|---|---|
| N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Moderate | Botrytis cinerea |
Pharmaceutical Development
Neurological Disorders
this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential therapeutic benefits, particularly in modulating enzyme activity related to neuroinflammation. The compound's structure allows it to interact effectively with biological targets, which is crucial for drug design.
Case Study: Anti-inflammatory Activity
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is vital for developing treatments for conditions characterized by chronic inflammation.
Material Science
Polymer Applications
In material science, this compound can be incorporated into polymers and coatings to enhance material properties such as durability and resistance to environmental factors. This application is particularly relevant in developing high-performance materials for various industrial uses.
Analytical Chemistry
Reagent Utilization
The compound is employed as a reagent in analytical methods, aiding in the detection and quantification of other compounds. Its chemical properties allow it to participate in various reactions that are essential for analytical assays.
Biochemistry
Enzyme Inhibition Studies
this compound plays a role in enzyme inhibition studies, helping researchers understand metabolic pathways. This understanding is crucial for developing new biochemical assays and therapeutic strategies.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of N-ethyl-1H-pyrazole-4-carboxamide and related pyrazole carboxamide derivatives:
Functional Group Impact on Properties
Preparation Methods
Cyclocondensation of 1,3-Diketones
Cyclocondensation involves reacting 1,3-diketones with hydrazine derivatives to form the pyrazole ring. For example, ethyl acetoacetate and hydrazine hydrate yield 3-methyl-1H-pyrazole-4-carboxylate, which can be further functionalized. Adjusting diketone substituents allows modulation of pyrazole substitution patterns. However, this method often requires harsh acidic conditions (e.g., HCl or H₂SO₄) and yields (~60–75%) that necessitate optimization for large-scale applications.
1,3-Dipolar Cycloaddition
The Huisgen cycloaddition between diazo compounds and alkynes offers a regioselective pathway to pyrazoles. For instance, diazomethane and propiolamide derivatives form 1H-pyrazole-4-carboxamides with high specificity. While this method excels in regiocontrol, diazo compounds’ instability and toxicity limit industrial adoption.
Functionalization Strategies for N-Ethyl and Carboxamide Groups
Introducing the ethyl and carboxamide groups to the pyrazole core involves sequential alkylation and amidation steps.
N-Ethylation of Pyrazole
Direct alkylation of pyrazole’s nitrogen atom with ethylating agents (e.g., ethyl bromide or ethyl iodide) is a common approach. Reactions typically employ bases like potassium carbonate in polar aprotic solvents (DMF, DMSO) at 60–100°C. For example:
Challenges include over-alkylation and regioselectivity, which are mitigated by using stoichiometric controls and bulky solvents.
Carboxamide Installation
Integrated Synthesis Pathways
Sequential Alkylation-Amidation
This two-step approach first alkylates pyrazole-4-carboxylic acid followed by amidation:
-
Alkylation :
-
Amidation :
This method achieves an overall yield of 58–72% but requires careful intermediate purification.
One-Pot Tandem Synthesis
Recent advances enable tandem alkylation-amidation in a single reactor. Using ethyl isocyanate as both alkylating and amidating agent, the reaction proceeds via:
This method reduces purification steps and improves yields to ~80%.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Large-scale synthesis prioritizes cost-effectiveness and safety. Water-based systems with catalytic NaOH replace organic solvents, while heterogeneous catalysts (e.g., zeolites) enhance recyclability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-1H-pyrazole-4-carboxamide and its derivatives?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates. For example, ethyl 4-pyrazolecarboxylate intermediates are functionalized via amination or alkylation. A Ru-catalyzed decarboxylative N-alkylation protocol using Ru(dtbbpy)₃₂ in DCE/HFIP solvent mixtures enables direct coupling of carboxylic acids with azoles, yielding N-alkylated pyrazole carboxamides . Cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis is another route for pyrazole-4-carboxylic acid derivatives .
Q. How is regioselectivity controlled during pyrazole ring formation in carboxamide synthesis?
- Methodology : Regioselectivity is influenced by substituent effects and reaction conditions. Steric and electronic factors during cyclocondensation (e.g., using DMF-DMA as a formylating agent) direct the formation of 1,4-disubstituted pyrazoles. Temperature and solvent polarity also modulate selectivity, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Methodology : ¹H/¹³C NMR and LC-MS are standard for structural confirmation. For example, ¹H NMR (400 MHz, CD₃OD) of a derivative showed characteristic peaks at δ 8.56 (s, 1H, pyrazole-H) and δ 4.58 (s, 2H, CH₂) . X-ray crystallography is employed for unambiguous stereochemical assignment, as demonstrated for 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity in carboxamide derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare substituents like halogens (Cl, F) or aryl groups. For instance, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide showed enhanced fungicidal activity due to electron-withdrawing groups improving target binding . Computational docking (e.g., AutoDock Vina) identifies key interactions with enzymes like cytochrome P450 .
Q. What strategies optimize reaction yields in large-scale synthesis of pyrazole carboxamides?
- Methodology : Catalytic systems (e.g., Ru or Pd catalysts) and solvent optimization (e.g., HFIP for polar intermediates) improve efficiency. A study achieved 65% yield using potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours . Flow chemistry and microwave-assisted synthesis are emerging for scalability .
Q. How are data contradictions resolved between computational predictions and experimental bioactivity results?
- Methodology : Discrepancies arise from solvation effects or protein flexibility in docking. Free-energy perturbation (FEP) calculations and molecular dynamics simulations refine binding affinity predictions. For example, adjustments in ligand protonation states resolved mismatches between predicted and observed IC₅₀ values in kinase inhibitors .
Q. What are the challenges in crystallizing pyrazole carboxamides for structural studies?
- Methodology : Polymorphism and hygroscopicity complicate crystallization. Slow evaporation in mixed solvents (e.g., CH₃CN/H₂O) and seeding techniques are effective. A derivative with a 4-fluorophenyl group formed stable monoclinic crystals (space group P2₁/c) suitable for Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
